molecular formula C10H14O B166981 4-Isopropyl-3-methylphenol CAS No. 3228-02-2

4-Isopropyl-3-methylphenol

Cat. No.: B166981
CAS No.: 3228-02-2
M. Wt: 150.22 g/mol
InChI Key: IJALWSVNUBBQRA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Isopropyl-3-methylphenol (IPMP) is known to have a broad spectrum of antimicrobial activity, acting uniformly on various bacterial, yeast, mold, and some viral species . It has been shown to have strong bactericidal or antibacterial activities against parasitic microorganisms such as the Trichophyton .

Mode of Action

It is known to suppress oxidation and prevent degradation of co-existing materials . This property, along with its bactericidal activity, is advantageous for preservation of the quality of preparations including cosmetics in which large amounts of materials that are likely to degrade by oxidation such as oils and fats, perfumes, vitamins, and hormones are contained .

Biochemical Pathways

For instance, it has been shown to inhibit the growth or biofilm formation of Candida species, Aggregatibacter actinomycetemcomitans, Staphylococcus aureus, and Pseudomonas aeruginosa .

Pharmacokinetics

It is known that ipmp is highly stable and retains its properties over an extended period of time .

Result of Action

The primary result of IPMP’s action is its antimicrobial effect. It has been shown to have strong biofilm formation inhibitory activity, as well as antifungal and antimicrobial effects against Candida fungi and multiple intraoral pathogenic microorganisms . This makes it a promising treatment option for oral infections .

Action Environment

The efficacy and stability of IPMP can be influenced by environmental factors. For instance, it is known to absorb ultraviolet rays between wavelengths of 250-300 nm (peak absorption wavelength 279 nm) and shows antioxidant action . It should be noted that ipmp is classified as combustible and should be stored properly to prevent ignition . It should also be avoided in contact with strong oxidizing agents i.e. nitrates, oxidizing acids, chlorine bleaches, pool chlorine etc. as ignition may result .

Biochemical Analysis

Biochemical Properties

4-Isopropyl-3-methylphenol plays a crucial role in biochemical reactions. It exhibits strong bactericidal or antibacterial activities against parasitic microorganisms such as the Trichophyton . It also shows actions on the influenza virus

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It has been shown to inhibit biofilm formation and exhibit antifungal and antibacterial effects against Candida fungi and multiple intraoral pathogenic microorganisms . It influences cell function by uniformly acting on various bacterial, yeast, mold, and some viral species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It suppresses oxidation and prevents the degradation of co-existing materials

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is highly stable and retains its properties over an extended period

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Cymen-5-ol can be synthesized through several methods. One common synthetic route involves the alkylation of m-cresol with isopropyl alcohol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, o-Cymen-5-ol is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves continuous flow reactors and advanced purification techniques such as chromatography to ensure high-quality production .

Types of Reactions:

    Oxidation: o-Cymen-5-ol can undergo oxidation reactions to form quinone derivatives.

    Reduction: Reduction of o-Cymen-5-ol can lead to the formation of various reduced phenolic compounds.

    Substitution: o-Cymen-5-ol can participate in electrophilic aromatic substitution reactions, where the hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

4-Isopropyl-3-methylphenol (IPMP), also known as p-thymol, is a phenolic compound that exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various microorganisms, and potential therapeutic uses.

This compound is synthesized through the isopropylation of m-cresol using various catalysts such as calcium oxide and metal sulfates. The synthesis process allows for the selective production of IPMP with minimal odor and color, making it suitable for use in pharmaceuticals and cosmetics .

Antimicrobial Activity

Efficacy Against Microorganisms

IPMP has demonstrated strong antibacterial and antifungal properties. Research indicates that it effectively inhibits biofilm formation and microbial growth. For instance, studies have shown that IPMP can significantly reduce the formation of germ tubes in Candida albicans, a common fungal pathogen, even at low concentrations (0.05 g/mL)【7】.

In a comparative study, IPMP exhibited greater efficacy than traditional acaricides like benzyl benzoate against house dust mites (Dermatophagoides farinae and D. pteronyssinus), showcasing its potential as an alternative pest control agent【1】.

Mechanism of Action

The antimicrobial action of IPMP is attributed to its ability to disrupt cellular redox homeostasis in microorganisms. This disruption leads to oxidative stress, which is particularly detrimental to fungi lacking robust antioxidant systems【1】【4】. Moreover, IPMP functions as a radical scavenger, contributing to its anti-inflammatory effects【5】.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of IPMP in treating conditions such as gingivitis and periodontitis. Its incorporation into oral care products has shown promise in alleviating inflammation of the oral mucosa【5】【6】. The compound's anti-inflammatory effects are linked to its ability to inhibit pro-inflammatory cytokines and promote healing processes in damaged tissues【4】.

Case Studies

  • Oral Care Applications : A clinical study involving an oral care gel containing IPMP demonstrated significant reductions in biofilm formation associated with periodontal disease. The gel not only inhibited microbial growth but also reduced inflammation markers in patients【7】.
  • Acaricidal Efficacy : In laboratory settings, IPMP was tested against dust mites, showing superior efficacy compared to conventional treatments. The direct-contact toxicity bioassay revealed that lower concentrations of IPMP were effective in causing mortality in mite populations【1】【2】.

Comparative Efficacy Table

CompoundTarget OrganismConcentration (μg/cm²)Efficacy
This compoundD. farinae0.78Higher than benzyl benzoate
Benzyl BenzoateD. farinae10.78Lower than IPMP
IPMPC. albicans0.05Strong biofilm inhibition

Properties

IUPAC Name

3-methyl-4-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJALWSVNUBBQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186026
Record name o-Cymen-5-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3228-02-2
Record name 3-Methyl-4-isopropylphenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Cymen-5y-ol
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Record name o-Cymen-5-ol
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Record name 4-Isopropyl-3-methylphenol
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Record name O-CYMEN-5-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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